Hydroxytebuconazole chemical structure and properties
Hydroxytebuconazole chemical structure and properties
An In-Depth Technical Guide to Hydroxytebuconazole: Structure, Properties, and Analysis
Abstract
Hydroxytebuconazole is the principal metabolite of tebuconazole, a broad-spectrum triazole fungicide extensively used in agriculture. The presence of hydroxytebuconazole in biological and environmental systems is a key indicator of tebuconazole exposure, making its study critical for toxicological and metabolic research. This guide provides a comprehensive technical overview of hydroxytebuconazole, covering its chemical structure, physicochemical properties, metabolic formation, and analytical quantification. Authored from the perspective of a Senior Application Scientist, this document synthesizes established scientific principles with practical insights for researchers, scientists, and professionals in drug development and environmental science.
Chemical Identity and Molecular Structure
Hydroxytebuconazole, systematically named 5-(4-Chlorophenyl)-2,2-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1,3-pentanediol, is the product of oxidative metabolism of tebuconazole. This metabolic transformation, primarily occurring in the liver, introduces a hydroxyl group onto the tert-butyl moiety of the parent compound.[1][2] This structural modification significantly influences the molecule's polarity and subsequent biological interactions.
Key Identifiers:
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IUPAC Name: 5-(4-Chlorophenyl)-2,2-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1,3-pentanediol
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CAS Number: 212267-64-6[3]
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Molecular Formula: C₁₆H₂₂ClN₃O₂[3]
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Molecular Weight: 323.82 g/mol [3]
Stereochemistry
The parent compound, tebuconazole, possesses a single chiral center, leading to the existence of (R)- and (S)-enantiomers.[4] The metabolic hydroxylation that forms hydroxytebuconazole introduces a second chiral center. This results in the potential for four stereoisomers (diastereomeric pairs of enantiomers). The metabolism of tebuconazole has been shown to be enantioselective, with a preferential production of (+)-hydroxytebuconazole from (+)-tebuconazole in human liver microsomes.[5] This stereoselectivity is a critical consideration in toxicological and pharmacological studies, as different stereoisomers may exhibit varying biological activities and degradation rates.
Physicochemical and Biological Properties
Table 1: Physicochemical Properties of Tebuconazole (for reference)
| Property | Value | Source |
| Melting Point | 105 °C | [4] |
| Water Solubility | 36 mg/L (at 20°C, pH 7) | [4] |
| LogP (Octanol-Water Partition Coefficient) | 3.7 | [4] |
| Vapor Pressure | 1.3 x 10⁻⁸ mm Hg (at 20°C) | [4] |
| Stability | Stable to hydrolysis and photolysis | [6] |
Hydroxytebuconazole is primarily recognized as a biomarker for tebuconazole exposure. Its toxicological profile appears to be distinct from the parent compound. For instance, while tebuconazole has demonstrated potential hepatotoxicity, in vitro studies on HepG2 cells did not show similar toxicity for hydroxytebuconazole.
Mechanism of Action of the Parent Fungicide, Tebuconazole
To understand the biological context of hydroxytebuconazole, it is essential to comprehend the mechanism of action of its parent compound. Tebuconazole is a demethylase inhibitor (DMI) fungicide.[7] It functions by inhibiting the cytochrome P450 enzyme C14-demethylase, which is crucial for the biosynthesis of ergosterol in fungi.[2][8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[8][9]
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- 4. Tebuconazole (Ref: HWG 1608) [sitem.herts.ac.uk]
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- 6. Tebuconazole | C16H22ClN3O | CID 86102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Fungicide Tebuconazole Confounds Concentrations of Molecular Biomarkers Estimating Fungal Biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
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